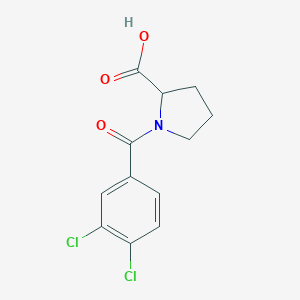![molecular formula C22H26Cl2N4O3 B187933 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea CAS No. 5138-61-4](/img/structure/B187933.png)
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the field of cancer research.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a key role in the development and activation of B-cells. By inhibiting BTK, this compound can prevent the growth and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in preclinical models. These studies have found that the compound is well-tolerated and has a favorable pharmacokinetic profile. Additionally, the compound has been found to have a potent inhibitory effect on BTK, which is the target of the compound.
实验室实验的优点和局限性
The advantages of using 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea in lab experiments include its potency and selectivity for BTK. Additionally, the compound has been found to be well-tolerated and has a favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments. For example, the compound may have limited efficacy in certain types of cancer or in certain patient populations.
未来方向
There are several future directions for research on 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea. One potential direction is to investigate the compound's efficacy in combination with other cancer therapies. Another potential direction is to investigate the compound's efficacy in different types of cancer or in different patient populations. Additionally, further research is needed to understand the long-term safety and efficacy of this compound.
合成方法
The synthesis method for 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves several steps. The first step involves the reaction of 3-chlorophenyl isocyanate with 2-methylpropylamine to form 3-(3-chlorophenyl)-1-(2-methylpropyl)urea. The second step involves the reaction of this intermediate with 3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-ylidene acetic acid to form the final product.
科学研究应用
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea has been studied for its potential use in cancer research. Specifically, it has been found to have potential applications in the treatment of B-cell malignancies. B-cell malignancies are a type of cancer that affects the immune system.
属性
CAS 编号 |
5138-61-4 |
|---|---|
分子式 |
C22H26Cl2N4O3 |
分子量 |
465.4 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C22H26Cl2N4O3/c1-14(2)13-26-21(30)27(18-10-6-8-16(24)12-18)19(22(26,3)4)28(31)20(29)25-17-9-5-7-15(23)11-17/h5-12,14,19,31H,13H2,1-4H3,(H,25,29) |
InChI 键 |
CHXMUGWFJLEVNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
规范 SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)



![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)


![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
